molecular formula C18H17NO4 B1674553 Launobine CAS No. 20497-21-6

Launobine

カタログ番号: B1674553
CAS番号: 20497-21-6
分子量: 311.3 g/mol
InChIキー: JIFBCUOVFPCZEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Launobine is a naturally occurring isoquinoline alkaloid found in various plant species, particularly in the Lindera genus. It is known for its bioactive properties, including significant cytotoxic activity against certain cancer cell lines. The molecular formula of this compound is C18H17NO4, and it has a complex structure characterized by multiple rings and functional groups .

準備方法

Synthetic Routes and Reaction Conditions: Launobine can be synthesized through several chemical routes, often involving the construction of its isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure. The reaction conditions typically include acidic catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. when synthesized industrially, it involves multi-step processes that include extraction, purification, and crystallization to obtain high-purity this compound. The use of advanced chromatographic techniques is essential to separate this compound from other similar alkaloids .

化学反応の分析

Types of Reactions: Launobine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

作用機序

Launobine exerts its effects primarily through interaction with cellular targets involved in cancer cell proliferation. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase pathways. The exact molecular targets and pathways are still under investigation, but its ability to inhibit cell growth and induce cell death is well-documented .

類似化合物との比較

  • N-Methylhernangerine
  • Nantenine
  • Dehydronantenine
  • (+)-Catechin
  • 8-Hydroxy-9-methoxy-1,2-methylene-dioxyaporphine
  • Demethylmacrosporine I

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for characterizing Launobine’s purity and structural identity?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and confirming stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities, using validated protocols with reference standards .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • X-ray Crystallography (if applicable): To resolve crystal structures and validate three-dimensional configurations . Methodological Tip: Cross-validate results with orthogonal methods and adhere to journal guidelines for experimental reproducibility .

Q. How can researchers optimize the reproducibility of this compound synthesis protocols?

Reproducibility requires meticulous documentation and standardization:

  • Step 1 : Reference established synthetic pathways from peer-reviewed literature, ensuring citations include reaction conditions (e.g., solvents, catalysts, temperatures) .
  • Step 2 : Use factorial experimental design to identify critical variables (e.g., reaction time, stoichiometry) affecting yield and purity .
  • Step 3 : Validate protocols through independent replication, documenting deviations and outcomes in supplementary materials .
  • Step 4 : Deposit synthetic data in FAIR-compliant repositories (e.g., ChemRxiv) alongside physical samples in archives like the Molecule Archive at KIT .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activities of this compound across studies?

Contradictions in bioactivity data often stem from methodological variability. Mitigate this through:

  • Systematic Review : Conduct a meta-analysis of existing studies, categorizing results by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .
  • Controlled Replication : Reproduce key studies under standardized conditions, controlling for variables like solvent choice (e.g., DMSO purity) and cell passage number .
  • Mechanistic Profiling : Use omics approaches (e.g., proteomics, metabolomics) to identify off-target effects or pathway interactions that may explain variability . Example Table:
StudyAssay TypeEC50 (µM)Cell LineSolvent
AIn vitro5.2HEK293DMSO
BIn vivo12.8Mouse modelPBS

Highlight methodological differences affecting outcomes .

Q. How can computational models enhance the prediction of this compound’s environmental fate and pharmacokinetics?

Integrate in silico tools with experimental validation:

  • QSAR Modeling : Predict physicochemical properties (e.g., logP, solubility) using software like COSMOtherm, validated against experimental HPLC/MS data .
  • Molecular Dynamics (MD) Simulations : Study binding affinities to target proteins, comparing results with surface plasmon resonance (SPR) or ITC assays .
  • Environmental Fate Modeling : Apply fugacity models to assess partitioning in soil/water systems, referencing long-term ecological studies (e.g., Project INCHEMBIOL) . Methodological Caution: Calibrate models with empirical data to avoid overfitting .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s toxicity?

Follow a tiered approach:

  • Phase 1 (Preliminary) : Conduct acute toxicity assays (e.g., zebrafish embryos) to establish LD50 ranges .
  • Phase 2 (Mechanistic) : Use organoid or 3D cell culture models to assess tissue-specific effects, ensuring replicates account for biological variability .
  • Phase 3 (Validation) : Compare results with in silico predictions (e.g., ProTox-II) and publish negative data to avoid publication bias .

Q. Methodological Resources

  • Data Repositories : ChemRxiv, Molecule Archive .
  • Frameworks : FINER criteria for evaluating research questions , PICO for structuring hypotheses .
  • Experimental Design : Factorial analysis for optimizing synthesis , fugacity models for environmental studies .

特性

IUPAC Name

17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-12-3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17(12)20/h2-3,7,11,19-20H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFBCUOVFPCZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Launobine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20497-21-6
Record name Launobine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 215 °C
Record name Launobine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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